molecular formula C25H32ClFN4O3S2 B6526346 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135226-73-1

4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6526346
CAS No.: 1135226-73-1
M. Wt: 555.1 g/mol
InChI Key: GJCSXSKELULALZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring an azepane sulfonyl group, a 4-fluoro-1,3-benzothiazole moiety, and a dimethylaminopropyl chain. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability and pharmacokinetics. The dimethylaminopropyl group introduces a tertiary amine, which, when protonated as a hydrochloride salt, increases polarity and interaction with biological targets .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O3S2.ClH/c1-28(2)15-8-18-30(25-27-23-21(26)9-7-10-22(23)34-25)24(31)19-11-13-20(14-12-19)35(32,33)29-16-5-3-4-6-17-29;/h7,9-14H,3-6,8,15-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSXSKELULALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an azepane ring, a sulfonamide group, and a benzothiazole moiety, which contribute to its biological activities. This article discusses the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H37ClN4O4S2C_{27}H_{37}ClN_{4}O_{4}S_{2}, with a molecular weight of approximately 581.2 g/mol. The structure features several functional groups that are critical for its biological activity:

Property Value
Molecular FormulaC27H37ClN4O4S2
Molecular Weight581.2 g/mol
CAS Number1135236-08-6

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various pharmacological effects:

  • Inhibition of Enzymatic Activity : Initial studies suggest that the compound may inhibit sirtuin enzymes, which are involved in cellular regulation and metabolism . This inhibition could have implications for diseases associated with metabolic dysregulation.
  • Binding Affinity : Interaction studies have highlighted the compound's potential binding affinity to various receptors and enzymes related to cancer pathways. Understanding these interactions is crucial for elucidating its mechanism of action .
  • Anticancer Potential : The structural components of the compound suggest it may be effective against specific cancer types by targeting pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

Study on Sirtuin Inhibition

A study examining the inhibitory effects of benzamide derivatives on sirtuin enzymes found that certain analogs demonstrated significant potency . This suggests that modifications in the benzamide structure can enhance biological activity.

Anticancer Activity

In vitro assays have shown that compounds with similar structural features can inhibit cancer cell lines effectively. For instance, a related compound demonstrated comparable potency to established inhibitors when tested against Kv1.3 channels . This highlights the potential for developing new anticancer agents based on this scaffold.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Notable Properties
4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide hydrochlorideBenzoyl group instead of sulfonylPotentially different biological activity due to structural changes
N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamideDifferent substituents on benzothiazoleEnhanced potency against specific cancer types

Scientific Research Applications

Anticancer Activity

The benzothiazole moiety in this compound has been associated with antitumor properties. Research indicates that modifications to this structure can enhance efficacy against various cancer types. The compound's ability to interact with specific biological targets involved in tumor growth and metastasis positions it as a promising lead compound for anticancer drug development.

Case Studies :

  • In vitro studies have shown that compounds similar to 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride exhibit significant cytotoxic effects on cancer cell lines, suggesting a mechanism of action that may involve apoptosis induction or cell cycle arrest.

Mechanistic Studies

Understanding the interaction of this compound with various receptors or enzymes related to cancer pathways is crucial for elucidating its mechanism of action. Studies focusing on binding affinity and inhibitory effects on specific targets provide insights into optimizing its pharmacological profile.

Study Focus Findings
Binding AffinityHigh affinity for certain tumor-associated receptors
Enzyme InhibitionSignificant inhibition of key enzymes involved in cancer metabolism

Drug Development

The unique combination of functional groups allows for the design of derivatives with improved solubility and bioavailability. The azepane ring serves as a scaffold for further modifications aimed at enhancing therapeutic efficacy.

Synthesis Pathways :
The synthesis of this compound involves several key steps:

  • Formation of the azepane ring.
  • Introduction of the dimethylamino and sulfonamide groups.
  • Coupling with the benzothiazole moiety.

Potential Future Applications

Given its structural complexity and biological activity, there are several avenues for future research:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapy agents.
  • Targeted Drug Delivery Systems : Exploring formulations that enhance targeted delivery to tumor sites.

Comparison with Similar Compounds

Core Benzamide Derivatives with Azepane Sulfonyl Groups

  • 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (): Key differences: Replaces the 4-fluoro-benzothiazole with a 4-phenoxyphenyl-thiazole. The absence of a dimethylaminopropyl chain limits cationic interactions . Molecular weight: 533.7 g/mol.
  • 4-(azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide ():

    • Key differences : Substitutes the benzothiazole with a dichlorothiophene-thiazole hybrid.
    • Impact : Chlorine atoms introduce electronegative and steric effects, which may alter binding kinetics. The thiophene ring could enhance π-π stacking but reduce metabolic stability compared to fluorine .

Benzothiazole-Containing Analogues

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Key differences: Features a chlorophenyl-thiazole linked to a dimethylamino-benzylidene group. Impact: The benzylidene Schiff base introduces rigidity and planar geometry, favoring intercalation or receptor binding. However, the absence of a sulfonyl group reduces hydrogen-bond acceptor capacity .
  • 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (): Key differences: Contains dimethoxy substitutions on the benzothiazole ring.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~550 g/mol (estimated) 533.7 g/mol ~400 g/mol (estimated)
XLogP3 ~5.5 (estimated) 5.7 3.8 (estimated)
Hydrogen Bond Acceptors 7–8 7 4
Solubility High (HCl salt) Moderate Low
Key Functional Groups Azepane sulfonyl, benzothiazole, dimethylaminopropyl Azepane sulfonyl, thiazole, phenoxyphenyl Chlorophenyl, benzylidene

Notes:

  • The hydrochloride salt in the target compound significantly improves aqueous solubility, a critical advantage over neutral analogues like those in and .
  • The 4-fluoro substitution on benzothiazole enhances metabolic stability compared to methoxy or chlorine substituents, as seen in and .

Spectral Insights :

  • IR : Absence of C=O stretches (~1660–1680 cm⁻¹) confirms cyclization (similar to ).
  • NMR: Protons on the dimethylaminopropyl chain (δ ~2.2–3.0 ppm) and fluorine coupling in the benzothiazole ring (¹⁹F NMR δ ~-110 ppm) would be diagnostic .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Answer:
The synthesis involves multi-step organic reactions, including sulfonylation, amidation, and salt formation. Key steps include:

  • Sulfonylation: Reacting azepane with a sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide in dimethylformamide (DMF)) at 60–80°C for 6–12 hours .
  • Amidation: Coupling the sulfonylated intermediate with 3-(dimethylamino)propylamine and 4-fluoro-1,3-benzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at room temperature for 24 hours .
  • Salt Formation: Treating the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt, followed by recrystallization in acetonitrile .

Critical Parameters:

  • Temperature control (±2°C) during sulfonylation to avoid side reactions.
  • Solvent purity (anhydrous DMF) to prevent hydrolysis.
  • Use of HPLC (High-Performance Liquid Chromatography) to monitor reaction progress and purity (≥95%) .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    1H/13C NMR confirms substituent positions (e.g., azepane sulfonyl, benzothiazole fluorine) and detects impurities. Key peaks: δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (dimethylamino propyl) .
  • Mass Spectrometry (MS):
    High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., cleavage at the sulfonyl group) .
  • Infrared (IR) Spectroscopy:
    Identifies functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
  • HPLC:
    Quantifies purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer:

  • Quantum Chemical Calculations:
    Use density functional theory (DFT) to model electrostatic potentials and identify reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
  • Molecular Dynamics (MD) Simulations:
    Simulate binding to enzymes (e.g., kinases) using software like GROMACS, focusing on ligand-protein stability and binding free energy (ΔG) .
  • Structure-Activity Relationship (SAR) Modeling:
    Compare with benzothiazole derivatives to predict modifications enhancing affinity (e.g., fluorination at position 4 improves membrane permeability) .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling:
    Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., cytochrome P450-mediated oxidation of dimethylamino groups) .
  • Tissue Distribution Studies:
    Use radiolabeled compounds (e.g., 14C-tagged) to quantify accumulation in target organs vs. plasma .
  • Species-Specific Metabolism Analysis:
    Compare liver microsomes from humans and animal models to identify discordant metabolic pathways .

Advanced: How can sulfonyl and benzothiazole modifications enhance pharmacological activity?

Answer:

  • Sulfonyl Group Optimization:
    Replace azepane with smaller rings (e.g., piperidine) to reduce steric hindrance and improve target binding .
  • Benzothiazole Functionalization:
    Introduce electron-withdrawing groups (e.g., nitro at position 6) to stabilize π-π stacking with aromatic residues in enzyme active sites .
  • Salt Form Variations:
    Test alternative counterions (e.g., mesylate) to enhance solubility in physiological buffers .

Basic: What are the recommended protocols for biological activity screening?

Answer:

  • Enzyme Inhibition Assays:
    Use fluorescence-based assays (e.g., ATPase activity in kinases) with IC50 determination via dose-response curves (0.1–100 µM range) .
  • Cell Viability Tests:
    Employ MTT assays on cancer cell lines (e.g., HepG2) with 72-hour exposure and EC50 calculation .
  • Receptor Binding Studies:
    Conduct competitive radioligand binding assays (e.g., [3H]-labeled antagonists) to measure Ki values .

Advanced: How do structural dynamics influence this compound’s stability in aqueous solutions?

Answer:

  • pH-Dependent Degradation Studies:
    Use accelerated stability testing (40°C/75% RH) across pH 1–9 to identify hydrolysis-prone sites (e.g., sulfonamide bond cleavage at pH <3) .
  • Excipient Screening:
    Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 188) to mitigate aggregation in PBS .
  • Solid-State Characterization:
    Perform X-ray diffraction (XRD) to correlate crystallinity with shelf-life stability .

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